

An In-depth Technical Guide to 1,1,3-Trimethoxypropane

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Compound of Interest

Compound Name: **1,1,3-Trimethoxypropane**

Cat. No.: **B079582**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1,1,3-trimethoxypropane**, a valuable acetal in organic synthesis. With the IUPAC name **1,1,3-trimethoxypropane** and the common synonym 3-methoxypropionaldehyde dimethyl acetal, this compound serves as a protected form of the versatile bifunctional aldehyde, 3-methoxypropionaldehyde. Its utility lies in its stability under neutral to basic conditions, allowing for selective chemical transformations at other sites of a complex molecule. This guide details its physicochemical properties, a representative synthesis protocol, its core reactivity as a protecting group, and its potential applications in the synthesis of complex molecules relevant to drug development.

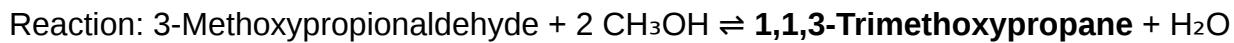
Physicochemical and Spectroscopic Data

The properties of **1,1,3-trimethoxypropane** are summarized below. While extensive experimental data is not widely published, the following table includes known experimental values and computed properties from reliable chemical databases.

Property	Value	Source(s)
IUPAC Name	1,1,3-Trimethoxypropane	[1]
Synonym(s)	3-Methoxypropionaldehyde dimethyl acetal	[1]
CAS Number	14315-97-0	[1] [2]
Molecular Formula	C ₆ H ₁₄ O ₃	[1] [2]
Molecular Weight	134.17 g/mol	[1] [2]
Appearance	Colorless liquid (presumed)	
Boiling Point	(Not experimentally reported)	
Density	(Not experimentally reported)	
Refractive Index (n ²⁰ /D)	1.4 (lit.)	[3]
Solubility	Miscible with many organic solvents	
Computed XLogP3	0.3	[3]
InChIKey	FKZYYYDRLJCHGL-UHFFFAOYSA-N	[1] [2]
SMILES	COCCC(OC)OC	[1]

Synthesis of 1,1,3-Trimethoxypropane: Experimental Protocol

1,1,3-Trimethoxypropane is synthesized via the acid-catalyzed acetalization of 3-methoxypropionaldehyde with methanol. The reaction equilibrium is driven towards the product by removing the water byproduct, often through the use of a dehydrating agent like trimethyl orthoformate, which reacts with water to form methanol and volatile methyl formate.



Materials:

- 3-Methoxypropionaldehyde (1.0 equiv)
- Methanol (solvent, in excess)
- Trimethyl orthoformate (1.2 equiv)
- Acid catalyst (e.g., p-toluenesulfonic acid (PTSA), 0.02 equiv)
- Anhydrous sodium carbonate or triethylamine for quenching
- Anhydrous magnesium sulfate or sodium sulfate for drying
- Dichloromethane or diethyl ether for extraction

Experimental Procedure:

- To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-methoxypropionaldehyde and a significant excess of anhydrous methanol.
- Add trimethyl orthoformate to the solution.
- Cool the mixture in an ice bath (0 °C) and add the acid catalyst (e.g., PTS) in one portion.
- Allow the reaction to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to observe the disappearance of the starting aldehyde.
- Upon completion, quench the reaction by adding a base (e.g., anhydrous sodium carbonate or a few drops of triethylamine) to neutralize the acid catalyst.
- Remove the excess methanol and other volatile components under reduced pressure using a rotary evaporator.
- Dilute the residue with an organic solvent like diethyl ether and wash sequentially with a saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

- The crude **1,1,3-trimethoxypropane** can be purified by fractional distillation under reduced pressure to yield the final product.

Chemical Reactivity and Applications in Synthesis

The primary role of **1,1,3-trimethoxypropane** in organic synthesis is as a protecting group for the 3-methoxypropanal moiety. The dimethyl acetal functional group is stable to a wide range of reaction conditions under which an aldehyde would react, including strongly basic, nucleophilic, and reducing conditions.

Key Reactions:

- Protection: As described in the synthesis protocol above, the aldehyde is converted to the acetal to mask its reactivity.
- Deprotection (Hydrolysis): The aldehyde can be readily regenerated from the acetal by treatment with aqueous acid (e.g., HCl, H₂SO₄, or acetic acid in a water/THF mixture). The mechanism involves protonation of one of the methoxy groups, followed by elimination of methanol to form an oxonium ion, which is then attacked by water.

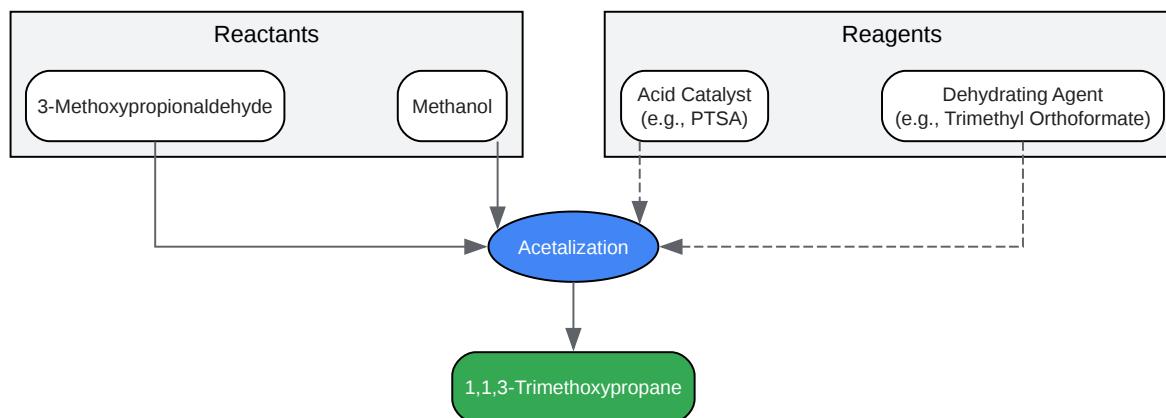
This protection-deprotection strategy is fundamental in multi-step synthesis. For instance, if a molecule contains both an aldehyde and an ester, the aldehyde can be protected as its dimethyl acetal. The ester can then be selectively reduced with a reagent like lithium aluminum hydride (LiAlH₄), which would otherwise also reduce the aldehyde. Subsequent acidic workup will hydrolyze the acetal, revealing the original aldehyde functionality, now in a molecule where the ester has been converted to an alcohol.

While specific, cited examples of **1,1,3-trimethoxypropane** in the synthesis of named pharmaceuticals are not prevalent in the literature, its precursor, 3-methoxypropionaldehyde, is a known building block. Therefore, **1,1,3-trimethoxypropane** serves as a crucial synthetic equivalent for this aldehyde in routes requiring the protection of the carbonyl group.

Visualized Workflows and Pathways

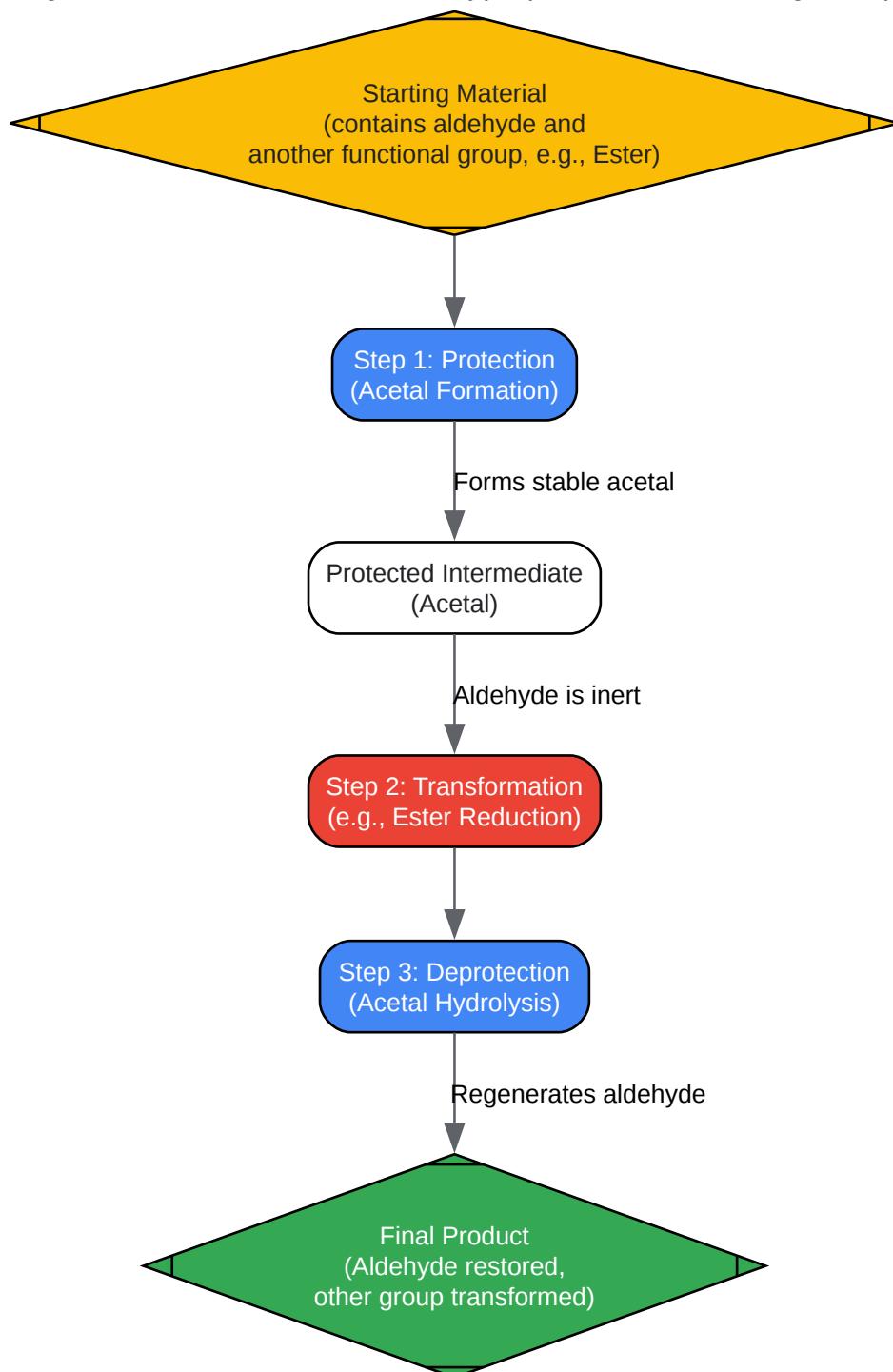
The following diagrams, generated using the DOT language, illustrate the key synthetic logic and workflows involving **1,1,3-trimethoxypropane**.

Synthesis of 1,1,3-TriMethoxypropane

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Caption: Synthesis of **1,1,3-TriMethoxypropane** via acid-catalyzed acetalization.

Logical Workflow: 1,1,3-Trimethoxypropane as a Protecting Group

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Caption: Using **1,1,3-trimethoxypropane** as a protecting group in a multi-step synthesis.

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